molecular formula C13H8F4N2O B12243062 3-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

3-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B12243062
M. Wt: 284.21 g/mol
InChI Key: XEKYZGABJDDNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which are known to impart unique chemical and biological properties. Fluorinated compounds are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and bioavailability .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide, NaOH), acids (e.g., hydrochloric acid, HCl), and solvents (e.g., dimethyl sulfoxide, DMSO). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate specific signaling pathways, resulting in its observed biological effects .

Properties

Molecular Formula

C13H8F4N2O

Molecular Weight

284.21 g/mol

IUPAC Name

3-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H8F4N2O/c14-11-7-18-5-4-10(11)12(20)19-9-3-1-2-8(6-9)13(15,16)17/h1-7H,(H,19,20)

InChI Key

XEKYZGABJDDNSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=NC=C2)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.